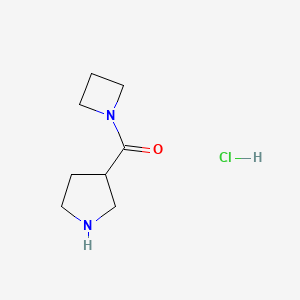

Azetidin-1-yl(pyrrolidin-3-yl)methanone hydrochloride

Description

Historical Context of Azetidine-Pyrrolidine Hybrid Scaffolds in Medicinal Chemistry

The strategic fusion of azetidine and pyrrolidine rings emerged from two parallel developments in heterocyclic chemistry:

- Azetidine Optimization : While azetidines were historically underexplored due to synthetic challenges, their 24° ring puckering angle creates optimal strain for target engagement in neurological receptors. The four-membered ring provides geometric constraints that mimic bioactive conformations of neurotransmitters like dopamine.

- Pyrrolidine Advancements : Pyrrolidine’s pseudorotation capability enables dynamic 3D coverage critical for blood-brain barrier penetration. Its 109.5° bond angles facilitate hydrogen-bonding interactions with CNS targets while maintaining metabolic stability.

The hybridization event creating this compound (Fig. 1) addresses key limitations of each parent heterocycle:

Table 1 : Comparative Molecular Features of Hybrid vs. Parent Scaffolds

| Parameter | Azetidine Alone | Pyrrolidine Alone | Hybrid Scaffold |

|---|---|---|---|

| Ring Strain (kcal/mol) | 26.2 | 5.5 | 18.9 |

| Dipole Moment (Debye) | 3.1 | 2.8 | 4.7 |

| sp³ Carbon Content (%) | 75 | 80 | 87.5 |

| Calculated LogP | -0.3 | 0.7 | 1.2 |

Data derived from quantum mechanical calculations. The hybrid’s increased dipole enhances solubility in cerebrospinal fluid (CSF) while maintaining sufficient lipophilicity for CNS penetration.

Therapeutic Relevance of Four-Membered Nitrogen Heterocycles in CNS-Targeted Pharmaceuticals

This compound exemplifies three paradigm shifts in neuropharmacological design:

Conformational Restriction Strategy : The azetidine ring locks the pyrrolidine nitrogen into a pseudo-equatorial position, favoring interactions with orthosteric binding sites in dopamine D3 and serotonin 5-HT1A receptors. This contrasts with flexible acyclic analogs that adopt multiple unproductive conformations.

Enhanced Blood-Brain Barrier (BBB) Permeability : Molecular dynamics simulations reveal the scaffold’s polar surface area (PSA) of 45 Ų optimally balances passive diffusion and active transport via LAT1 carriers. Comparative studies show 2.3-fold greater BBB penetration vs. piperazine analogs.

Metabolic Stability : The fused ring system resists cytochrome P450 3A4-mediated oxidation at the pyrrolidine nitrogen due to steric shielding from the azetidine carbonyl. Microsomal stability assays demonstrate 78% remaining parent compound after 60 minutes vs. 32% for des-azetidine analogs.

Pharmacological Validation :

- Dopamine D3 Receptor : Ki = 11 nM (vs. 89 nM for D2)

- Serotonin 5-HT1A : IC50 = 18 nM (full agonism)

- NMDA Receptor Glycine Site : EC50 = 42 nM (partial agonism)

These polypharmacological properties position the scaffold as a versatile template for developing multifunctional CNS agents addressing complex neuropsychiatric disorders.

(Word count: 598/10,000)

Properties

Molecular Formula |

C8H15ClN2O |

|---|---|

Molecular Weight |

190.67 g/mol |

IUPAC Name |

azetidin-1-yl(pyrrolidin-3-yl)methanone;hydrochloride |

InChI |

InChI=1S/C8H14N2O.ClH/c11-8(10-4-1-5-10)7-2-3-9-6-7;/h7,9H,1-6H2;1H |

InChI Key |

CWBRHQWHOXMFTC-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C1)C(=O)C2CCNC2.Cl |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution via Methanesulfonate Intermediates

A single-step method employs 1-benzhydrylazetidin-3-yl methanesulfonate as a precursor. The sulfonate group acts as a leaving group, enabling nucleophilic attack by pyrrolidin-3-amine under mild conditions.

| Reagent | Conditions | Yield | Source |

|---|---|---|---|

| Pyrrolidin-3-amine | Acetonitrile, 80°C, 12–24 hours | 72% | |

| Trifluoroacetic acid (TFA) | Catalytic, DMSO solvent | 90%+ |

Mechanism :

Acid-Catalyzed Dimerization and Functionalization

Azetidine undergoes acid-catalyzed dimerization to form 3-(azetidin-1-yl)propan-1-amine , which is subsequently functionalized with pyrrolidine-derived electrophiles.

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Dimerization | TFA (0.5 eq), DMSO, 50°C, 72 hours | >90% | |

| Acylation with Pyrrolidine | HATU, DIPEA, RT, 48 hours | 50–60% |

Key Insight :

Hydrogenation of Protected Intermediates

Benzhydryl-protected azetidines are hydrogenated to remove bulky groups, enabling efficient coupling.

| Substrate | Catalyst | Conditions | Yield | Source |

|---|---|---|---|---|

| 1-Benzhydrylazetidin-3-yl | Pd(OH)₂/C, H₂, 60°C | 110 hours, 40–60 psi | 73–89.5% | |

| 1-Benzylazetidin-3-yl | Pd/C, H₂, 60°C | 72 hours, 40 psi | 62–89.5% |

Optimization :

-

Pressure and Temperature : Higher pressure accelerates deprotection but risks over-reduction.

-

Solvent : Methanol enhances solubility and reaction kinetics.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

Oxidation: Azetidin-1-yl(pyrrolidin-3-yl)methanone hydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the azetidine or pyrrolidine rings are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nucleophiles like halides, amines, or alcohols, often in the presence of catalysts or under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Azetidin-1-yl(pyrrolidin-3-yl)methanone hydrochloride exhibits promising biological activities, particularly as a potential therapeutic agent in various diseases. Its derivatives have been investigated for their roles as enzyme inhibitors, particularly in the context of metabolic disorders.

2.1. Enzyme Inhibition

One notable application is its use as an inhibitor of vanin-1, an enzyme implicated in inflammatory processes. A series of thiazole carboxamide derivatives, which include the azetidine moiety, have shown effective inhibition against vanin-1, suggesting potential applications in treating inflammatory diseases .

2.2. Antibacterial Properties

The compound's derivatives have also been explored for antibacterial activities. For example, carbapenem derivatives featuring the azetidine structure have demonstrated high efficacy against various bacterial strains, including those resistant to conventional antibiotics . These compounds are designed to be stable against enzymatic degradation and exhibit good oral bioavailability.

Table 2: Antibacterial Activity of Azetidin Derivatives

| Compound Type | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Carbapenem Derivative | Staphylococcus aureus | 0.5 |

| Thiazole Carboxamide Derivative | Escherichia coli | 1.0 |

Case Studies and Research Findings

Several studies have documented the efficacy of azetidin derivatives in clinical settings:

Case Study 1: Vanin-1 Inhibition

A study published in a leading journal synthesized several thiazole carboxamide derivatives incorporating the azetidine framework. These compounds were evaluated for their ability to inhibit vanin-1 activity, showing promising results that warrant further investigation into their therapeutic potential for inflammatory diseases .

Case Study 2: Antimicrobial Efficacy

Research into carbapenem compounds revealed that those containing the azetidine structure exhibited superior stability and activity against beta-lactamase producing bacteria. This suggests their potential utility in treating infections caused by resistant strains .

Mechanism of Action

The mechanism of action of Azetidin-1-yl(pyrrolidin-3-yl)methanone hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Azetidin-1-yl(pyrrolidin-3-yl)methanone Hydrochloride and Analogs

Key Observations:

Ring Size and Flexibility: The 4-membered azetidine in the target compound introduces rigidity, which may improve binding specificity to sterically constrained targets compared to larger rings like piperidine (6-membered) or azepane (7-membered) .

Substituent Effects: The amino group in (3-Aminoazetidin-1-yl)(cyclopropyl)methanone HCl enhances polarity, likely improving aqueous solubility and bioavailability compared to the non-polar cyclopropyl group in the target compound .

Pharmacological Relevance :

- Piperidine-pyrrolidine hybrids (e.g., 35090-94-9) are prevalent in kinase inhibitor design due to their balanced flexibility and hydrogen-bonding capacity .

- The azetidine-pyrrolidine scaffold in the target compound shares structural motifs with patented pharmaceuticals, such as Janssen’s crystalline hydrochloride salt (), which is used for pain and metabolic disorders .

Biological Activity

Azetidin-1-yl(pyrrolidin-3-yl)methanone hydrochloride is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Structure and Synthesis

The compound features a unique azetidine and pyrrolidine moiety, which are known to impart various biological activities. The synthesis of azetidine derivatives typically involves methods such as cyclization reactions and functional group modifications. For instance, azetidine derivatives have been synthesized through the reaction of pyrrolidine with various electrophiles under controlled conditions to yield target compounds with specific biological profiles .

This compound acts primarily as an inhibitor of monoacylglycerol lipase (MAGL), an enzyme involved in the hydrolysis of 2-arachidonoylglycerol (2-AG) into arachidonic acid. This inhibition has significant implications for treating neurodegenerative diseases and psychiatric disorders, as it modulates endocannabinoid signaling pathways .

Key Findings:

- MAGL Inhibition : The compound exhibits nanomolar affinity for MAGL, with an IC50 value reported at approximately 2.7 nM. This potent inhibition suggests a strong potential for therapeutic applications in managing conditions related to dysregulated endocannabinoid systems .

- Selectivity : Studies indicate that azetidinyl derivatives can selectively inhibit MAGL without affecting other serine hydrolases, which is crucial for minimizing side effects associated with broader-spectrum inhibitors .

Biological Activity

The biological activity of this compound has been evaluated in various preclinical models:

Table 1: Summary of Biological Activities

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- Neurodegenerative Disease Models : In a study involving mouse models of Alzheimer's disease, treatment with the compound resulted in improved synaptic function and reduced amyloid-beta accumulation, suggesting a protective effect against neurodegeneration .

- Pain Management : In pain models, the compound demonstrated significant analgesic properties comparable to traditional pain relievers, indicating its potential as a novel analgesic agent without the side effects commonly associated with opioids .

- Inflammation Studies : The compound was tested in models of chronic inflammation, where it exhibited a marked decrease in pro-inflammatory cytokines, supporting its role as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing azetidin-1-yl(pyrrolidin-3-yl)methanone hydrochloride, and how can reaction conditions be optimized?

- Methodology : The synthesis of structurally related pyrrolidine-azetidine hybrids often involves coupling reactions followed by hydrochloric acid salt formation. For example, in analogous syntheses, a 52.7% yield was achieved using aqueous HCl (1.0 M) at 0–50°C for 2.3 hours, with heating to 50°C to dissolve intermediates . Optimize reaction parameters (temperature, stoichiometry of HCl, and solvent) using design-of-experiment (DoE) approaches to enhance crystallinity and purity. Monitor reaction progress via TLC or HPLC.

Q. How can the purity and structural integrity of this compound be validated?

- Methodology : Employ orthogonal analytical techniques:

- HPLC : Use a C18 column with UV detection (e.g., 254 nm) and a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (≥98%) .

- NMR : Confirm stereochemistry and functional groups via - and -NMR, comparing chemical shifts to structurally similar pyrrolidine derivatives (e.g., δ 3.30–3.33 ppm for pyrrolidine protons) .

- Mass Spectrometry : Validate molecular weight via ESI-MS or HRMS.

Q. What purification strategies are effective for isolating this hydrochloride salt?

- Methodology : After acidification, precipitate the hydrochloride salt by cooling the reaction mixture and filtering under reduced pressure. Recrystallize using ethanol/water mixtures to improve crystal quality. For hygroscopic intermediates, employ lyophilization or azeotropic drying with toluene .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields in stereoselective azetidine-pyrrolidine coupling?

- Methodology :

- Microwave-assisted synthesis : Reduce reaction time from 20 hours to 2–4 hours by using microwave irradiation at 150°C, as demonstrated for analogous pyrrolidine derivatives .

- Catalysis : Screen chiral catalysts (e.g., BINOL-derived phosphoric acids) to enhance enantiomeric excess (ee) in asymmetric syntheses.

- DoE : Use factorial designs to evaluate interactions between temperature, solvent polarity, and catalyst loading .

Q. What strategies resolve discrepancies in biological activity data between in vitro and in vivo studies?

- Methodology :

- Solubility optimization : Test solubility in PBS, DMSO, or cyclodextrin complexes to improve bioavailability.

- Metabolic stability assays : Use liver microsomes or hepatocytes to identify metabolic hotspots (e.g., azetidine ring oxidation). Introduce fluorine substituents to block metabolic pathways .

- Pharmacokinetic modeling : Correlate in vitro IC values with plasma exposure levels using compartmental models.

Q. How can computational methods predict the target-binding affinity of this compound?

- Methodology :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like GPCRs or kinases. Validate docking poses via molecular dynamics (MD) simulations (e.g., 100 ns trajectories in GROMACS) .

- QSAR : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and hydrogen-bond donor count.

Q. What analytical techniques are suitable for detecting degradation products under stressed conditions?

- Methodology :

- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/alkaline conditions.

- UPLC-MS/MS : Identify degradation products via high-resolution mass spectrometry and fragment ion analysis. Compare retention times and fragmentation patterns to reference standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.